tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate: is an organic compound with the molecular formula C16H25NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with acryloyl and allyl reagents. One common method includes the following steps:
Starting Materials: Piperidine, acryloyl chloride, and allyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The piperidine derivative is first reacted with acryloyl chloride to form the acryloyl-piperidine intermediate. This intermediate is then reacted with allyl bromide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acryloyl and allyl groups to their respective alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyl or allyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The acryloyl and allyl groups can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis. The molecular pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
tert-Butyl 4-acryloylpiperazine-1-carboxylate: Another piperidine derivative with similar reactivity.
Uniqueness
tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate is unique due to its combination of acryloyl and allyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and biologically active molecules.
Properties
Molecular Formula |
C16H25NO3 |
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Molecular Weight |
279.37 g/mol |
IUPAC Name |
tert-butyl 4-prop-2-enoyl-4-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H25NO3/c1-6-8-16(13(18)7-2)9-11-17(12-10-16)14(19)20-15(3,4)5/h6-7H,1-2,8-12H2,3-5H3 |
InChI Key |
LPQFKJWJZFGTOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(=O)C=C |
Origin of Product |
United States |
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